4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-2-30-18-10-11-20-21(17-18)31-23(24-20)26-14-12-25(13-15-26)22(27)9-6-16-32(28,29)19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,2,6,9,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGAWDZJWHZECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzenesulfonyl group attached to a piperazine moiety and an ethoxy-substituted benzothiazole ring. The synthesis typically involves several steps:
- Formation of the Benzothiazole Ring : Reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions produces 6-ethoxy-1,3-benzothiazole.
- Introduction of the Benzenesulfonyl Group : This is achieved by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
- Formation of the Butanamide Moiety : The final step involves reacting the intermediate with butanoyl chloride to yield the target compound.
Anticancer Properties
Research has indicated that compounds similar to 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one exhibit significant anticancer activity. A study evaluated various benzothiazole derivatives for their effects on cancer cell lines including leukemia, melanoma, and breast cancer. Results showed that certain derivatives had low values, indicating potent anticancer activity .
| Compound | Cancer Type | Average |
|---|---|---|
| Compound A | Leukemia | -5.38 |
| Compound B | Breast | -4.45 |
| Compound C | Lung | -5.00 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related benzothiazole derivatives have shown effective antibacterial and antifungal activities against various pathogens. For instance, minimal inhibition concentrations (MICs) were reported as low as 50 μg/mL for certain derivatives .
The biological activity of 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways critical for tumor growth.
- Gene Expression Modulation : The compound may affect gene expression related to apoptosis and cell cycle regulation.
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in drug development:
- Study on Antitumor Activity : A series of thiazolidinones were synthesized and tested for anticancer properties. The most active candidates showed promising results against multiple cancer cell lines .
- Antimicrobial Efficacy Testing : Compounds derived from benzothiazoles were evaluated for their antibacterial effects against Gram-positive bacteria, demonstrating significant inhibitory activity .
Scientific Research Applications
The compound 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, as well as its properties and relevant case studies.
Physical Properties
The compound has a significant molecular weight of approximately 422.5 g/mol, which influences its pharmacokinetic behavior. Its solubility and stability are critical for its application in drug formulation.
Medicinal Chemistry
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit anticancer properties. The incorporation of the benzothiazole group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Compounds containing benzothiazole structures have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group may contribute to this effect by interfering with bacterial folate synthesis.
- Neuropharmacology : The piperazine component is known for its psychoactive properties, making this compound a candidate for research into treatments for neurological disorders such as anxiety and depression. Preliminary studies suggest that piperazine derivatives can modulate serotonin receptors, potentially leading to anxiolytic effects .
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
Key Observations :
Alkyl Chain Length and Linker Modifications
Key Observations :
Q & A
Q. What synthetic routes are recommended for preparing 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the benzothiazole and piperazine moieties. For example, coupling reactions under reflux (e.g., ethanol with potassium carbonate as a base) can facilitate the formation of the piperazine-benzothiazole intermediate. The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride under anhydrous conditions. Optimization involves controlling reaction time, temperature (e.g., 1033 K for sulfonation steps), and stoichiometric ratios of reagents to maximize yield and minimize side products. Column chromatography (e.g., eluting with EtOAc–petroleum ether mixtures) is critical for purification .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features, such as the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) and the benzenesulfonyl moiety (aromatic protons at δ ~7.5–8.0 ppm). Mass spectrometry (MS) provides molecular weight validation, while melting point analysis (e.g., 89.5–91°C for related sulfonyl chlorides) corroborates purity .
Q. How can researchers design a stability study to evaluate the compound under varying storage conditions?
Accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) and light exposure (ICH Q1B guidelines) can identify degradation pathways. Analytical methods like HPLC and Fourier-transform infrared (FTIR) spectroscopy monitor changes in purity and functional groups. For lab-scale studies, aliquot samples stored at –20°C, 4°C, and room temperature are analyzed at intervals (e.g., 0, 1, 3, 6 months) to determine optimal storage conditions .
Advanced Research Questions
Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Receptor binding assays (e.g., radioligand displacement) and computational docking studies (using software like AutoDock Vina) can elucidate binding affinities and modes. For example, piperazine derivatives often target G protein-coupled receptors (GPCRs), requiring functional assays (e.g., cAMP accumulation or calcium flux). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (Kd, ΔH) for interaction kinetics .
Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation products?
Follow the framework of long-term environmental projects (e.g., INCHEMBIOL), which include:
- Laboratory studies: Hydrolysis (pH 5–9), photolysis (UV exposure), and biodegradation (OECD 301F) assays.
- Field studies: Soil/water sampling from contaminated sites, followed by LC-MS/MS analysis to detect parent compounds and metabolites (e.g., sulfonic acid derivatives).
- Modeling: Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation and ecotoxicity .
Q. How should researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
Apply a tiered approach:
- Replicate studies under standardized conditions (e.g., cell line authentication, serum-free media).
- Cross-validate using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition).
- Meta-analysis of published data to identify confounding variables (e.g., species-specific metabolism, dosing regimens).
- Mechanistic studies (e.g., transcriptomics/proteomics) to clarify pathways affected in divergent models .
Q. What in vitro models are appropriate for evaluating metabolic stability and toxicity?
- Hepatocyte cultures (primary human or HepG2 cells) for cytochrome P450 metabolism studies.
- Caco-2 monolayers to assess intestinal permeability and efflux transporter interactions.
- High-throughput toxicity screening (e.g., mitochondrial membrane potential assays, ROS detection).
- Genotoxicity assessment via Ames test or Comet assay .
Methodological Notes
- Synthesis Optimization: Reflux times (12–24 hours) and solvent polarity (dichloromethane vs. ethyl acetate) significantly impact yields. Monitor reactions via thin-layer chromatography (TLC) .
- Environmental Sampling: Use solid-phase extraction (SPE) cartridges for analyte enrichment in water/soil matrices .
- Data Analysis: Employ multivariate statistics (e.g., PCA) to interpret complex bioactivity datasets and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
